molecular formula C8H7N3OS B7824734 3-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol CAS No. 299465-13-7

3-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B7824734
CAS No.: 299465-13-7
M. Wt: 193.23 g/mol
InChI Key: CABBNARYGIEYFL-UHFFFAOYSA-N
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Description

3-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol is a chemical compound of significant interest in medicinal and organic chemistry research, particularly for the development of novel therapeutic agents. This meta-substituted phenol derivative belongs to the 1,2,4-triazole-3-thiol family, a class of heterocyclic compounds extensively studied for their diverse biological activities. The molecular structure incorporates multiple sites for potential molecular interaction and derivatization, making it a valuable building block for synthesizing more complex chemical entities. The core 1,2,4-triazole-3-thiol scaffold is widely reported in scientific literature for its notable pharmacological properties. Research on structurally analogous compounds has demonstrated that this class possesses potent antimicrobial activity against a range of bacteria and fungi . The presence of the sulfanyl (thiol) group allows for S-alkylation reactions, enabling the synthesis of derivatives with modified properties and enhanced biological efficacy . Furthermore, the phenolic hydroxyl group offers an additional site for chemical modification or can contribute to the compound's overall antioxidant potential and binding affinity. The compound can exist in thiol-thione tautomeric forms, a characteristic that can be confirmed and studied using advanced spectroscopic techniques such as 1D and 2D NMR spectroscopy, which are essential for definitive structural elucidation in research settings . Intended Application & Research Value: This compound is primarily intended for use as a key intermediate in organic synthesis and pharmaceutical research. Scientists utilize it to create new derivatives for screening against various biological targets. Its research value lies in exploring structure-activity relationships (SAR) to develop new antimicrobial, antifungal, and anti-inflammatory agents . Important Notice: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or animal use. All sales are final, and researchers are responsible for confirming product identity and purity for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-hydroxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c12-6-3-1-2-5(4-6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABBNARYGIEYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194040
Record name 1,2-Dihydro-5-(3-hydroxyphenyl)-3H-1,2,4-triazole-3-thione
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Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299465-13-7
Record name 1,2-Dihydro-5-(3-hydroxyphenyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299465-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-5-(3-hydroxyphenyl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 5 Sulfanyl 4h 1,2,4 Triazol 3 Yl Phenol

Strategies for the Construction of the 1,2,4-Triazole (B32235) Scaffold

The formation of the 1,2,4-triazole ring is a critical step in the synthesis of the title compound. Various strategies have been developed, with the most common methods relying on the cyclization of open-chain precursors.

Cyclization Reactions Involving Hydrazide and Carbon Disulfide Precursors

A prevalent and effective method for constructing the 4-amino-5-mercapto-1,2,4-triazole core involves the reaction of an aromatic acid hydrazide with carbon disulfide in a basic medium, followed by cyclization with hydrazine (B178648) hydrate (B1144303). nih.govmdpi.com

To synthesize the target compound, 3-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, the process would commence with 3-hydroxybenzohydrazide. The general steps are as follows:

Formation of Dithiocarbazinate Salt: The starting hydrazide is treated with carbon disulfide in the presence of a strong base, typically potassium hydroxide (B78521) (KOH) in an alcoholic solvent like ethanol (B145695). This reaction forms an intermediate potassium dithiocarbazinate salt. nih.gov

Cyclization: The isolated or in-situ generated salt is then heated under reflux with hydrazine hydrate. This step induces an intramolecular cyclization and dehydration, yielding the 4-amino-5-mercapto-1,2,4-triazole ring. mdpi.com Subsequent acidification of the reaction mixture precipitates the final product.

A closely related synthesis of 4-(4'-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol from 4-hydroxybenzohydrazide has been well-documented, highlighting the viability of this approach for hydroxyl-substituted benzohydrazides. researchgate.net The reaction of the corresponding potassium 2-(2-hydroxybenzoyl)hydrazinecarbodithioate with hydrazine hydrate successfully produces 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol. researchgate.net

Table 1: Typical Reaction Conditions for Triazole Synthesis from Hydrazide Precursors

Alternative Routes to the this compound Core

While the hydrazide and carbon disulfide route is common, other methodologies provide access to the 1,2,4-triazole scaffold.

From Thiosemicarbazide (B42300) Precursors: An alternative involves the initial formation of a thiosemicarbazide. An acid hydrazide can be reacted with an isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide. Subsequent intramolecular cyclization of this intermediate under basic conditions (e.g., refluxing with sodium hydroxide) affords the corresponding 1,2,4-triazole-3-thiol. nih.govresearchgate.net This method allows for variation at the N-4 position of the triazole ring depending on the isothiocyanate used.

From 1-Acyl-thiosemicarbazides: A related pathway involves the acylation of thiosemicarbazide with an appropriate acid chloride (e.g., 3-hydroxybenzoyl chloride) to form a 1-acyl-thiosemicarbazide. This intermediate can then be cyclized in an alkaline solution, such as ethanolic NaOH, to yield the desired 3-aryl-5-mercapto-1,2,4-triazole. researchgate.netnih.gov

Conversion of Other Heterocycles: In some cases, 1,2,4-triazoles can be synthesized through the chemical transformation of other heterocyclic systems, such as 1,3,4-oxadiazoles or 1,3,4-thiadiazoles. nih.gov For instance, 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) has been converted to 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione using hydrazine hydrate. dergipark.org.tr

Functionalization and Derivatization of the this compound Framework

The title compound possesses three primary reactive sites: the phenolic hydroxyl group, the sulfanyl (B85325) (-SH) group, and the nitrogen atoms of the triazole ring, particularly at the 4-position in its 4-amino substituted form.

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is amenable to standard transformations such as etherification and esterification. Although specific examples for the title compound are not extensively detailed, general principles of phenol (B47542) chemistry apply.

Etherification: This can be achieved through Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. Recently, novel methods like the C–F bond etherification of trifluoromethylalkenes with phenols have also been reported. acs.org

Esterification: The phenolic hydroxyl can be acylated using acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding esters.

Transformations Involving the Sulfanyl (-SH) Group (e.g., S-alkylation, S-oxidation)

The sulfanyl group, existing in tautomeric equilibrium with its thione form, is a highly reactive nucleophile, making S-alkylation a common and straightforward modification. semanticscholar.org

S-Alkylation: This reaction is typically performed by treating the triazole-thiol with an alkylating agent, such as an alkyl or benzyl (B1604629) halide, in a basic medium. researchgate.netmdpi.com The choice of base and solvent can be crucial, with systems like sodium ethoxide in ethanol, or cesium carbonate in DMF being highly effective. researchgate.netmdpi.com This reaction proceeds via a nucleophilic substitution where the thiolate anion attacks the electrophilic carbon of the alkylating agent. uzhnu.edu.ua A wide array of functional groups can be introduced at the sulfur atom, including simple alkyl chains, acetates, and more complex moieties. researchgate.netnih.govresearchgate.net

S-Oxidation: The sulfur atom in the S-alkylated derivatives can be oxidized to form sulfoxides or sulfones. jocpr.com Oxidation is often carried out using reagents like hydrogen peroxide (H₂O₂) in an acidic medium, such as acetic acid. nih.gov This transformation significantly alters the electronic and steric properties of the molecule.

Table 2: Examples of S-Alkylation of Mercapto-1,2,4-Triazoles

Reactions at the 4H-Nitrogen of the Triazole Ring

When the triazole is synthesized as its 4-amino derivative, the exocyclic amino group provides another key site for functionalization.

Schiff Base Formation: The 4-amino group readily undergoes condensation with various aromatic or heterocyclic aldehydes to form Schiff bases (imines). mdpi.comnih.govnih.gov This reaction is typically acid-catalyzed and carried out by refluxing the reactants in a solvent like ethanol. mdpi.comnih.gov The resulting azomethine linkage (-N=CH-) can be a target for further reactions or serve as a key pharmacophore.

Mannich Reaction: Mannich bases can be prepared from 4-amino-1,2,4-triazoles. This three-component reaction involves the amino group, formaldehyde, and a compound containing an active hydrogen (such as a secondary amine or another amine). nih.govzsmu.edu.uaresearchgate.net The reaction leads to the formation of N-aminomethylated products at the N-2 position of the triazole ring. zsmu.edu.uaresearchgate.net In some cases, temporary protection of the 4-amino group is employed to control the reaction's regioselectivity. zsmu.edu.uaresearchgate.net

N-Alkylation: Direct alkylation at the ring nitrogens is also possible. The regioselectivity between N-alkylation and S-alkylation can be influenced by reaction conditions. uzhnu.edu.uatandfonline.com For instance, alkylation of 1H-1,2,4-triazole with sodium ethoxide in ethanol favors N1 substitution, whereas using aqueous NaOH can lead to a mixture of N1 and N4 alkylated products. chemicalbook.com For mercapto-triazoles, S-alkylation is generally favored under most conditions due to the higher nucleophilicity of the sulfur atom. uzhnu.edu.ua

Table 3: Compound Names Mentioned in the Article

Reaction Mechanism Elucidation in Synthesis

The synthesis of the 1,2,4-triazole ring system, the core of this compound, is a well-documented process in heterocyclic chemistry. A common and effective method involves the cyclization of thiosemicarbazide derivatives. The general mechanism for the formation of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol, which is the tautomeric form of the target compound, typically proceeds through the following key steps. mdpi.com

The synthesis often commences with the reaction of a carboxylic acid hydrazide with an isothiocyanate. mdpi.com For the specific synthesis of this compound, the starting material would be 3-hydroxybenzhydrazide. This is reacted with an appropriate isothiocyanate to form a 1-(3-hydroxybenzoyl)thiosemicarbazide intermediate.

The subsequent and most critical step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide derivative. The mechanism is initiated by the deprotonation of a nitrogen atom by a base, which enhances its nucleophilicity. This is followed by a nucleophilic attack of the deprotonated nitrogen onto the carbon atom of the thiocarbonyl group (C=S). This results in the formation of a five-membered ring intermediate.

The final step in the formation of the triazole ring is the elimination of a molecule of water, which is facilitated by the basic reaction conditions. This dehydration step leads to the formation of the stable aromatic 1,2,4-triazole ring. The resulting product is this compound, which exists in tautomeric equilibrium with its thione form, 3-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenol. The thiol-thione tautomerism is a characteristic feature of such compounds, and the position of the equilibrium can be influenced by the solvent and the solid-state packing. mdpi.com

Another established route to the 4-amino-1,2,4-triazole-3-thiol (B7722964) core involves the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate. nepjol.inforesearchgate.net This pathway would start with 3-hydroxybenzhydrazide, which is reacted with carbon disulfide in the presence of potassium hydroxide to yield potassium 3-(3-hydroxybenzoyl)dithiocarbazinate. The subsequent reaction with hydrazine hydrate leads to the cyclization and formation of 4-amino-5-(3-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol. A subsequent deamination step would be required to obtain the target compound.

Optimization of Synthetic Pathways and Yields

The optimization of the synthesis of this compound and its derivatives focuses on several key parameters, including the choice of reagents, reaction conditions, and purification methods. The goal is to maximize the yield and purity of the final product.

The choice of base is critical in the cyclization step. While various bases can be employed, cesium carbonate has been shown to be particularly effective in promoting S-alkylation reactions of triazole thiols in high yields. mdpi.commdpi.com The use of a strong base ensures efficient deprotonation, which drives the cyclization reaction forward.

The solvent system also plays a significant role. Dimethylformamide (DMF) is a commonly used solvent for these types of reactions as it effectively solubilizes the reactants and intermediates. mdpi.commdpi.com The reaction temperature and duration are also optimized to ensure complete reaction while minimizing the formation of side products. Reactions are often stirred at room temperature for extended periods, sometimes up to 24 hours, to ensure completion. mdpi.com In some cases, gentle heating may be applied to accelerate the reaction. mdpi.com

The following table summarizes various reaction conditions and their impact on the yield of related 1,2,4-triazole derivatives, providing insights into potential optimization strategies for the synthesis of the target compound.

Reactant 1Reactant 2Base/CatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-sulfanyl2-bromo-1-phenylethanoneCesium CarbonateDMF24Room Temp- mdpi.com
4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol2-bromo-1-phenylethanoneCesium CarbonateEthanol24Room Temp79 mdpi.com
4,5-diphenyl-4H-1,2,4-triazole-3-thiol2-bromo-1,1-diethoxyethaneCesium CarbonateDMF12 (RT) + 3 (60°C)RT & 6084 mdpi.com
4-amino-3-(N-phthalimidomethyl)-1,2,4-triazole-5-thioneAromatic aldehydesGlacial Acetic AcidEthanol3-6RefluxExcellent ekb.eg
AcetophenoneSodium sulfinateDBU/CuCl₂/TMEDADMSO24-483536-85 nih.gov

This table is for illustrative purposes and shows data for related compounds to indicate effective reaction conditions.

Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol. researchgate.netmdpi.com In cases where impurities are difficult to remove, column chromatography may be employed to obtain a highly pure product. nih.gov The monitoring of the reaction progress is often carried out using thin-layer chromatography (TLC). nepjol.info

By carefully selecting the starting materials, optimizing the reaction conditions, and employing efficient purification techniques, the synthesis of this compound can be achieved with high yield and purity, making it accessible for further research and applications.

Comprehensive Spectroscopic and Crystallographic Characterization of 3 5 Sulfanyl 4h 1,2,4 Triazol 3 Yl Phenol and Its Derivatives

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups within a molecule. nih.gov The analysis provides a molecular fingerprint based on the vibrational modes of bonds. semanticscholar.org For 3-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, the spectra are characterized by vibrations originating from the phenol (B47542) ring, the triazole ring, and the sulfanyl (B85325) group, which may exist as a thiol (S-H) or a thione (C=S) due to tautomerism. mdpi.com

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

ν(OH) and ν(NH) Stretching: A very broad and intense band is anticipated in the 3400–3200 cm⁻¹ region, which arises from the stretching vibration of the phenolic hydroxyl (O-H) group. nih.govvscht.cz This broadening is a result of intermolecular hydrogen bonding. In the same region, the N-H stretching vibration of the triazole ring is expected, often overlapping with the O-H signal. researchgate.net

ν(SH) Stretching: The thiol (S-H) group, if present in the thiol tautomer, typically shows a weak absorption band in the range of 2600–2550 cm⁻¹. The low intensity of this peak can sometimes make it difficult to identify.

Aromatic ν(C-H) Stretching: The stretching vibrations of the C-H bonds on the aromatic phenol ring are expected to appear just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹. vscht.cz

ν(C=N) and ν(C=C) Stretching: The stretching vibrations of the C=N bonds within the triazole ring and the C=C bonds of the phenol ring give rise to medium to strong bands in the 1680–1400 cm⁻¹ region. vscht.cz Specifically, C=N stretching in triazole rings often appears around 1615 cm⁻¹. ekb.eg

ν(C=S) Stretching: In the thione tautomer, the carbon-sulfur double bond (C=S) stretching vibration is expected. This band typically appears in the region of 1250-1020 cm⁻¹, with one study noting a C=S band at 1170 cm⁻¹ for a similar triazole derivative. ekb.eg

ν(C-O) Stretching: The phenolic C-O stretching vibration produces a strong band in the 1260-1050 cm⁻¹ region. vscht.cz

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityReference
Phenolic Hydroxylν(O-H)3400–3200Strong, Broad nih.gov, vscht.cz
Triazole Amineν(N-H)3300–3100Medium, Broad researchgate.net
Thiolν(S-H)2600–2550Weak
Aromatic C-Hν(C-H)3100–3000Medium vscht.cz
Triazole Imineν(C=N)~1615Medium-Strong ekb.eg
Aromatic C=Cν(C=C)1600–1400Medium-Strong vscht.cz
Thioneν(C=S)1250–1020Medium ekb.eg
Phenolic C-Oν(C-O)1260–1050Strong vscht.cz

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

NMR spectroscopy is an indispensable technique for the detailed structural analysis of organic molecules in solution, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the phenol ring and the labile protons of the OH, NH, and SH groups. The exact chemical shifts can be influenced by the solvent used. unn.edu.ng

Labile Protons (OH, NH, SH): The protons of the phenolic -OH, the triazole N-H, and the thiol S-H groups are acidic and undergo rapid exchange. They typically appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). The phenolic OH proton is expected to resonate at approximately 4.09 ppm, though this can vary significantly. researchgate.net The triazole N-H proton signal in related structures has been observed at highly deshielded values, around 14.18 ppm, particularly when the thione tautomer is dominant. mdpi.com The S-H proton, if observed, would also be a broad singlet.

Aromatic Protons: The four protons on the 3-hydroxyphenyl ring will give rise to a complex multiplet system in the aromatic region, typically between δ 6.9 and 8.0 ppm. researchgate.net The substitution pattern would lead to distinct signals for the protons ortho, meta, and para to the hydroxyl group, with specific coupling constants (J-values) defining their relationships.

A predicted ¹H NMR data table is presented below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Triazole N-H~14.2broad s- mdpi.com
Phenolic O-H~4.1 - 10.0broad s- researchgate.net
Aromatic Protons (C₆H₄)6.9 – 8.0m- researchgate.net
Thiol S-HVariablebroad s-

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on the structure of this compound, eight distinct carbon signals are expected.

Triazole Carbons: The two carbon atoms in the triazole ring are in different chemical environments. The C3 carbon, attached to the phenol ring, is expected to resonate around 150.9 ppm. mdpi.com The C5 carbon, bonded to sulfur, is highly sensitive to the thiol-thione tautomerism. In the thione form (C=S), this carbon is significantly deshielded and can appear as far downfield as 168.9 ppm. mdpi.com In an S-alkylated (thiol) derivative, the corresponding signal shifts upfield to around 152.0 ppm. mdpi.com

Phenol Carbons: The six carbons of the phenol ring will produce six signals. The carbon atom attached to the hydroxyl group (C-OH) is the most shielded among the aromatic carbons, appearing around 155-158 ppm. docbrown.info The carbon attached to the triazole ring (C-C) would be next, followed by the other four C-H carbons at their characteristic shifts between 115-130 ppm. docbrown.info

A table of predicted ¹³C NMR chemical shifts is provided below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Tautomer FormReference
C=S (Triazole C5)~168.9Thione mdpi.com
C-OH (Phenol C1')~157.0- docbrown.info
C-Triazole (Triazole C3)~150.9- mdpi.com
C-H (Phenol)115 - 130- docbrown.info
C-C (Phenol C3')~130-135-

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the phenolic and triazole rings, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the phenol ring, helping to delineate the complex splitting patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the phenol ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations. It can confirm the connection between the phenol and triazole moieties by showing correlations from the phenolic protons to the triazole C3 carbon. mdpi.com It would also show correlations between the triazole NH proton and the triazole carbons (C3 and C5), confirming the ring structure and tautomeric form. mdpi.comnih.gov

Mass Spectrometric Identification and Fragmentation Pathways (MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Molecular Ion Peak: For this compound (C₈H₇N₃OS), the nominal molecular weight is 193 g/mol . In electron ionization (EI) mass spectrometry, a molecular ion peak (M⁺˙) would be expected at m/z 193. Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 194.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. mdpi.comnih.gov For C₈H₇N₃OS, the calculated exact mass of the [M+H]⁺ ion is 194.0410, and an experimental HRMS measurement would be expected to match this value closely. nih.gov

Fragmentation Pathways: The fragmentation of the molecular ion would likely proceed through several key pathways. Based on studies of similar triazole-thiol structures, common fragmentation patterns include:

Cleavage of the bond between the sulfur atom and the triazole ring. zsmu.edu.ua

Loss of small, stable neutral molecules such as hydrogen cyanide (HCN), nitrogen (N₂), or carbon monosulfide (CS) from the triazole ring.

Fragmentation of the phenol ring, leading to the loss of carbon monoxide (CO).

Initial loss of a water molecule from the carboxyl group has been observed in related structures with a carboxylic acid moiety, suggesting that fragmentation can be initiated at substituent groups. zsmu.edu.ua

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Characterization

The electronic absorption spectra of 1,2,4-triazole (B32235) derivatives, including those related to this compound, are characterized by absorption bands in the UV-Vis region that arise from π→π* and n→π* electronic transitions. The key chromophores in the target molecule are the phenol ring and the 4H-1,2,4-triazole-5-thione moiety.

In analogous compounds, the electronic spectra are influenced by the substituents on the triazole and phenyl rings. For instance, studies on various substituted 1,2,4-triazole derivatives show characteristic absorption peaks in the UV region. researchgate.net The presence of the phenol group, with its hydroxyl substituent, and the sulfanyl group on the triazole ring are expected to act as auxochromes, potentially causing a bathochromic (red) shift of the absorption maxima.

Detailed studies on a related compound, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, show absorption bands in the UV-Vis region between 340-470 nm, with a notable peak at 406 nm attributed to a π→π* transition. researchgate.net Similarly, the UV-visible spectrum of 4-(((3-mercapto-5-phenyl-4H-1,2,4-triazole-4-yl)imino)methyl)-2-methoxyphenol, a Schiff base derivative, has been recorded as part of its characterization. researchgate.netuobaghdad.edu.iq It is well-established that 1,2,4-triazole-3-thiones exist in tautomeric equilibrium with the thiol form, and in neutral solutions, the thione form is often dominant. oup.commdpi.com The electronic spectrum is a composite of the transitions occurring in these tautomeric forms. The π→π* transitions are typically of high intensity, while the n→π* transitions, originating from the non-bonding electrons on the nitrogen and sulfur atoms, are of lower intensity.

Table 1: Representative UV-Vis Absorption Data for Analogous Triazole Derivatives This table presents data from similar compounds to illustrate typical absorption ranges.

Compound/ChromophoreSolventλmax (nm)TransitionReference
4-(4,5-Diphenyl-1H-imidazol-2-yl) phenolDMF406π→π researchgate.net
Substituted benzimidazolyl triaryltriazolesVarious~300-360π→π researchgate.net
1,2,4-Triazole-3-thione derivativesVarious~250-350π→π* / n→π* nih.gov

Single-Crystal X-ray Diffraction Studies of Analogues and Co-crystals

While specific single-crystal X-ray diffraction data for this compound was not found in the reviewed sources, extensive crystallographic studies on closely related analogues provide significant insight into the expected molecular structure and supramolecular organization. These analogues include other substituted phenols, anilines, and phenyl derivatives of 1,2,4-triazole and its sulfanyl counterparts.

For example, in the crystal structure of 4-(1,2,4-triazol-1-yl)aniline, the dihedral angle between the triazole and benzene (B151609) rings is 34.57 (7)°. nih.gov A similar twist is observed in 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, where this angle is 33.40 (5)°. nih.gov In a more substituted analogue, 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole, the triazole and phenyl rings are twisted relative to each other by 43.2(1)°. mdpi.com This rotation is a common feature, arising from the steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the triazole ring. Bond lengths and angles within the triazole and phenyl rings of these analogues are generally within normal ranges. nih.gov The C=S bond in the thione tautomer of related compounds is confirmed by 13C NMR signals around 168.9 ppm. mdpi.com

Table 2: Selected Geometric Parameters from Analogous Crystal Structures

CompoundDihedral Angle (Triazole-Phenyl)Key FeatureReference
4-(1,2,4-Triazol-1-yl)aniline34.57 (7)°Non-planar conformation nih.gov
4-{[(1H-1,2,4-Triazol-1-yl)methyl]sulfanyl}phenol33.40 (5)°Non-planar conformation nih.gov
3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole43.2 (1)°Twisted conformation mdpi.com
N-salicylidene-4-amino-1,2,4-triazole derivativesAlmost planar or slightly deviatedNear-planar overall geometry rsc.org

The crystal structures of 1,2,4-triazole derivatives containing phenol and thione/thiol groups are dominated by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking.

Hydrogen Bonding: The presence of hydrogen bond donors (-OH, -NH, and potentially -SH) and acceptors (triazole nitrogen atoms, sulfur atom) leads to extensive hydrogen bonding networks. In the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, molecules are linked by strong O-H⋯N hydrogen bonds between the phenol -OH group and an unsubstituted nitrogen atom of the triazole ring. nih.gov Similarly, in N-salicylidene-4-amino-1,2,4-triazole analogues, intermolecular hydrogen bonds form between the phenolic -OH group and a triazole nitrogen. rsc.org In structures containing an amino group, such as 4-(1,2,4-triazol-1-yl)aniline, intermolecular N-H⋯N hydrogen bonds are observed. nih.gov Weaker C-H⋯N interactions also contribute to the stability of the crystal lattice. nih.govnih.gov

π-π Stacking: Aromatic π-π stacking is another crucial interaction that directs the crystal packing. This is frequently observed between the electron-rich phenyl rings and the electron-deficient triazole rings, or between pairs of the same ring type. In the structure of 4-(1,2,4-triazol-1-yl)aniline, π-π stacking interactions are present between the triazole rings of adjacent molecules, with a centroid-centroid distance of 3.6750 (8) Å. nih.gov A similar interaction is seen in 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, where stacking between triazole rings occurs with a centroid-centroid separation of 3.556 (1) Å. nih.gov

Table 3: Summary of Intermolecular Interactions in Analogous Crystal Structures

CompoundInteraction TypeDescription (Donor-Acceptor)Distance (Å)Reference
4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenolHydrogen BondO-H···N- nih.gov
Hydrogen BondC-H···N- nih.gov
π-π StackingTriazole···Triazole3.556 (1) nih.gov
4-(1,2,4-Triazol-1-yl)anilineHydrogen BondN-H···N- nih.gov
Hydrogen BondC-H···N- nih.gov
π-π StackingTriazole···Triazole3.6750 (8) nih.gov
N-salicylidene-4-amino-1,2,4-triazoleHydrogen BondO-H···N- rsc.org

The combination of directional hydrogen bonds and non-directional π-π stacking interactions results in the formation of complex three-dimensional supramolecular architectures.

Theoretical and Computational Investigations on 3 5 Sulfanyl 4h 1,2,4 Triazol 3 Yl Phenol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can accurately predict molecular geometries, energies, and a host of other chemical parameters.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, this involves calculating key bond lengths, bond angles, and dihedral (torsion) angles.

Table 1: Representative Geometric Parameters for 1,2,4-Triazole (B32235) Derivatives from DFT Calculations This table presents typical bond length and angle values for related 1,2,4-triazole structures as determined by computational methods and X-ray crystallography. Specific values for the title compound would require a dedicated study.

ParameterTypical Value (Å or °)Reference
C-S Bond Length~1.75 - 1.78 Å nih.gov
C=N Bond Length (triazole)~1.31 - 1.37 Å nih.govnih.gov
N-N Bond Length (triazole)~1.35 - 1.39 Å nih.gov
C-N Bond Length (triazole)~1.37 - 1.38 Å nih.gov
C-S-C Bond Angle~99.20° nih.gov
Benzene-Triazole Dihedral Angle~33° - 44° nih.govmdpi.com

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity, kinetic stability, and optical properties. nih.gov

For 1,2,4-triazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the sulfur atom and the phenyl ring, while the LUMO tends to be distributed across the triazole ring. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic excitation. nih.gov DFT calculations for similar triazole compounds have shown energy gaps ranging from 4.6 to 5.7 eV, depending on the substituents. nih.gov These calculations are vital for predicting how the molecule will behave in chemical reactions and its potential for applications in materials science. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted 1,2,4-Triazoles Data is sourced from studies on analogous compounds to illustrate typical energy ranges. nih.gov

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Triazole Derivative A-7.128-1.4915.637
Triazole Derivative B-6.973-1.3585.615
Triazole Derivative C-7.144-2.5264.618

The distribution of electron density within a molecule governs its electrostatic interactions. DFT calculations can quantify this through methods like Mulliken population analysis, which assigns partial charges to each atom. researchgate.net This reveals the electrophilic (electron-poor) and nucleophilic (electron-rich) centers within the molecule.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. biointerfaceresearch.com On an MEP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, such as around the nitrogen and sulfur atoms. biointerfaceresearch.comresearchgate.net Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. biointerfaceresearch.com For this compound, the MEP map would likely show negative potential around the triazole nitrogen atoms, the phenolic oxygen, and the sulfur atom, highlighting these as key sites for hydrogen bonding and other intermolecular interactions. researchgate.net

DFT calculations can predict the vibrational (infrared) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. scispace.com Comparing these calculated frequencies with experimental data allows for precise assignment of spectral bands to specific molecular motions, such as C=N stretching, N-H bending, or S-H stretching. scispace.comnih.gov

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be computed. researchgate.net These predictions are invaluable for confirming the molecular structure determined experimentally. For the thiol tautomer of related compounds, the proton of the -SH group typically appears as a singlet in the ¹H-NMR spectrum at around 13-14 ppm. nih.govresearchgate.net

The 1,2,4-triazole ring bearing a sulfanyl (B85325) group at position 5 can exist in two tautomeric forms: the thiol (-SH) form and the thione (C=S) form. This thiol-thione tautomerism is a critical aspect of the molecule's chemistry.

Theoretical calculations are essential for determining the relative stability of these two forms. By optimizing the geometry and calculating the total electronic energy of each tautomer, the more stable form can be identified. Studies on analogous 4-amino-5-substituted-1,2,4-triazole-3-thiones have shown that the thione form is often the major, more stable component in equilibrium. jocpr.com The relative stability is influenced by factors such as solvent polarity and intermolecular interactions. Experimental evidence from NMR often confirms the presence of the thiol proton, indicating that both forms can coexist. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of solvent molecules, to model its movements, conformational changes, and interactions.

For this compound, MD simulations could be used to explore its flexibility, particularly the rotation of the phenyl and triazole rings, in an aqueous environment. Furthermore, these simulations are powerful tools for studying intermolecular interactions, such as how the molecule forms hydrogen bonds with water or how it might dock into the active site of a biological target. nih.gov Analysis of intermolecular interactions in the crystal structures of related compounds reveals the prevalence of hydrogen bonds (e.g., O-H···N) and weaker C-H···π interactions, which MD simulations can model in a dynamic context. nih.govmdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in correlating the structural or property-dependent features of a compound with its biological activity or physicochemical properties. For this compound, these methodologies can elucidate the key molecular attributes that govern its potential efficacy in various applications.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that characterize the chemical and physical properties of a molecule. For this compound, a range of descriptors can be derived to understand its reactivity and binding capabilities. These are typically categorized into constitutional, topological, geometrical, and quantum-chemical descriptors.

Constitutional and Topological Descriptors: These provide basic information about the molecular composition and connectivity. For the subject compound, these include molecular weight, atom count, and various topological indices that describe the branching and shape of the molecule.

Geometrical Descriptors: These descriptors are derived from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices. These are crucial for understanding how the molecule might interact with a biological target's binding site.

Quantum-Chemical Descriptors: These are derived from the electronic structure of the molecule and are particularly important for understanding reactivity. Density Functional Theory (DFT) is a common method used to calculate these descriptors. acs.org Key quantum-chemical descriptors for this compound would include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting a molecule's reactivity. A low HOMO-LUMO energy gap suggests higher reactivity. nih.gov

Global Reactivity Descriptors: These are calculated from the HOMO and LUMO energies and include electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors help in understanding the molecule's ability to accept or donate electrons. acs.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for receptor binding. tandfonline.comfigshare.com

Studies on similar 1,2,4-triazole derivatives have shown that descriptors related to electrostatic fields and steric bulk are often critical in determining their biological activity. For instance, in a 3D-QSAR study on anticancer 1,2,4-triazole derivatives, electrostatic and steric data points were found to significantly contribute to their activity. nih.gov For this compound, the presence of the hydroxyl and sulfanyl groups would create distinct regions of negative electrostatic potential, likely influencing its binding interactions.

Descriptor CategorySpecific DescriptorsRelevance to this compound
ConstitutionalMolecular Weight, Atom CountBasic identification and correlation with bulk properties.
TopologicalConnectivity Indices (e.g., Randić index)Describes molecular shape and branching, influencing physical properties.
GeometricalMolecular Surface Area, Molecular VolumeImportant for steric fit in biological binding sites.
Quantum-ChemicalHOMO-LUMO Energies and GapIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov
Global Reactivity Descriptors (Hardness, Softness, Electronegativity)Predicts the molecule's resistance to charge transfer and its electron-donating/accepting capabilities. acs.org
Molecular Electrostatic Potential (MEP)Identifies nucleophilic and electrophilic sites, crucial for predicting non-covalent interactions. tandfonline.comfigshare.com
Dipole MomentIndicates molecular polarity, affecting solubility and interaction with polar environments. dnu.dp.ua

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For this compound, computational studies can explore its synthesis, tautomerism, and potential metabolic pathways.

Thione-Thiol Tautomerism: The "sulfanyl" group in the compound's name indicates the presence of a C-S-H linkage, which is the thiol tautomer. However, 1,2,4-triazole-3-thiones are known to exist in equilibrium with their thiol tautomers. nih.govresearchgate.net Computational studies, often using DFT methods, can determine the relative stabilities of the thione and thiol forms. For many 1,2,4-triazole-3-thiones, the thione form is found to be more stable in the gas phase. nih.govresearchgate.net The specific substituents and the surrounding environment (e.g., solvent) can influence this equilibrium. For this compound, it would be crucial to model both tautomers to understand which form is predominant under physiological conditions, as this can significantly affect its binding mode and reactivity.

Synthesis Pathways: The synthesis of 1,2,4-triazoles can proceed through various routes. Computational modeling can be used to investigate the mechanisms of these reactions. For example, the cyclization of thiosemicarbazide (B42300) derivatives is a common method to form the 1,2,4-triazole ring. nih.gov DFT calculations can elucidate the transition state structures and activation energies for the cyclization and dehydration steps, helping to optimize reaction conditions.

Decomposition Pathways: Understanding the potential decomposition of the molecule is important for assessing its stability. Computational studies on related 1,2,4-triazole derivatives have investigated decomposition mechanisms, such as ring cleavage and substituent dissociation. tandfonline.comfigshare.com For this compound, potential decomposition pathways could involve the cleavage of the C-S bond, the C-N bonds within the triazole ring, or reactions involving the phenolic hydroxyl group.

Protonation Sites: The 1,2,4-triazole ring contains multiple nitrogen atoms that can be protonated. DFT calculations can determine the most likely site of protonation by comparing the energies of the different protonated forms. dnu.dp.ua The protonation state of the molecule is critical as it can dramatically alter its electronic properties and its ability to interact with biological targets. For this compound, the nitrogen atoms at positions 2 and 4 of the triazole ring are likely candidates for protonation.

Computational InvestigationMethodologyKey Findings for Analogous SystemsRelevance to this compound
Thione-Thiol TautomerismDFT (e.g., B3LYP/6-31G(d,p))The thione form is often more stable in the gas phase. nih.govresearchgate.net Substituents can influence the equilibrium.Determining the predominant tautomer is crucial for understanding its reactivity and biological interactions.
Synthesis Mechanism (e.g., from thiosemicarbazides)DFT, Transition State TheoryElucidation of cyclization and dehydration steps and their energy barriers. nih.govProvides insights for optimizing the synthesis of the target compound.
Decomposition PathwaysDFTIdentification of the weakest bonds and most likely fragmentation patterns (e.g., C-N ring cleavage). tandfonline.comfigshare.comAssesses the chemical stability of the molecule under various conditions.
Protonation SitesDFT, Fukui IndicesNitrogen atoms in the triazole ring are the most likely protonation sites. dnu.dp.uaThe protonation state affects the molecule's charge distribution and binding capabilities.

Coordination Chemistry of 3 5 Sulfanyl 4h 1,2,4 Triazol 3 Yl Phenol As a Ligand

Ligand Design Principles: Identifying Potential Donor Atoms (N, S, O)

The 3-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol ligand is a polyfunctional molecule with several potential donor atoms that can coordinate with metal ions. These include the nitrogen atoms of the triazole ring, the exocyclic sulfur atom, and the oxygen atom of the phenolic group. The 1,2,4-triazole (B32235) ring itself is a robust coordinating agent due to its electron-rich nature.

The coordination versatility arises from the potential for the ligand to act in a monodentate, bidentate, or even polydentate fashion. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. The tautomeric nature of the triazole ring, existing in both thione and thiol forms, further expands its coordination possibilities. The thione form features a C=S double bond, while the thiol form has a C-SH single bond. This equilibrium can be influenced by the solvent and pH, which in turn affects which donor atom (N or S) preferentially binds to the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with triazole-based ligands like this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent.

Preparation of Transition Metal Complexes with this compound Ligand

The general procedure for synthesizing transition metal complexes with similar 1,2,4-triazole-based ligands involves dissolving the ligand in an alcoholic medium, such as ethanol (B145695) or methanol, and then adding a solution of the corresponding metal salt (e.g., chlorides, acetates, or nitrates) in the same solvent. The reaction mixture is often refluxed for several hours to ensure the completion of the reaction. nih.govginekologiaipoloznictwo.com The resulting metal complexes, which are often colored precipitates, are then filtered, washed with the solvent, and dried. The stoichiometry of the resulting complexes, typically in a 1:1 or 1:2 metal-to-ligand ratio, can be controlled by adjusting the molar ratios of the reactants. ekb.eg

Spectroscopic Characterization of Metal Complexes (IR, UV-Vis, NMR)

Spectroscopic techniques are crucial for elucidating the structure of the synthesized metal complexes and confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination sites of the ligand. The IR spectrum of the free ligand shows characteristic bands for the N-H, C=N, C=S, and phenolic O-H groups. Upon complexation, shifts in the positions of these bands indicate the involvement of the respective functional groups in coordination. For instance, a shift in the ν(C=N) band to lower or higher frequencies is indicative of the coordination of a triazole ring nitrogen atom. researchgate.net Similarly, changes in the ν(C=S) band suggest the involvement of the sulfur atom in bonding. The disappearance or significant broadening of the phenolic O-H band can confirm its deprotonation and coordination to the metal ion.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra of the metal complexes provide insights into their geometry. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions of the metal ion. The position and intensity of these bands can help in assigning the geometry of the complex, such as octahedral, tetrahedral, or square planar. nih.govekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution. In the ¹H NMR spectrum of the free ligand, signals for the aromatic, phenolic, and N-H protons are observed. Upon complexation, these signals may shift or broaden, confirming the coordination. For diamagnetic complexes, well-resolved spectra can provide detailed structural information. nih.govginekologiaipoloznictwo.com

Elemental Analysis and Stoichiometry Determination

Elemental analysis (C, H, N, S) is a fundamental technique used to determine the empirical formula of the synthesized complexes. The experimentally found percentages of the elements are compared with the calculated values for the proposed stoichiometry, which helps in confirming the composition of the complexes. researchgate.netmdpi.com This data, in conjunction with other analytical techniques, allows for the determination of the metal-to-ligand ratio in the complex. ekb.eg

Magnetic Susceptibility and Molar Conductivity Studies

Magnetic Susceptibility: Magnetic susceptibility measurements at room temperature are used to determine the magnetic moment of the metal complexes. This information is crucial for understanding the electronic structure and geometry of the complexes. For example, the magnetic moment can distinguish between high-spin and low-spin complexes and can suggest the coordination environment of the metal ion. nih.govekb.eg

Molar Conductivity: Molar conductivity measurements of the complexes in a suitable solvent (e.g., DMF or DMSO) are used to determine their electrolytic nature. The conductivity values can indicate whether the complexes are ionic or non-ionic. This helps in understanding whether the anions of the metal salt are coordinated to the metal ion or are present as counter-ions in the crystal lattice. ekb.egresearchgate.net

Thermal Analysis (TG/DTG) of Metal Complexes

Thermogravimetric analysis (TGA) and its derivative (DTG) are employed to study the thermal stability of the metal complexes and to understand the decomposition pattern. The TGA curve shows the weight loss of the complex as a function of temperature. The different stages of decomposition can correspond to the loss of coordinated or lattice water molecules, followed by the decomposition of the organic ligand, ultimately leaving a metal oxide residue. This analysis provides information about the thermal stability of the complexes and can also help in confirming their composition. researchgate.net

Structural Elucidation of Metal Complexes (e.g., X-ray Crystallography of analogues)

The definitive three-dimensional arrangement of atoms in the metal complexes of this compound and its analogues is primarily determined through single-crystal X-ray diffraction. Although crystallographic data for the title compound itself is not extensively reported, a wealth of information from structurally similar 1,2,4-triazole-based ligands provides significant insight into its coordination behavior. These analogues, which feature modifications such as different substituents on the phenyl ring or at the 4-position of the triazole, demonstrate consistent coordination patterns and structural motifs.

The presence of both a soft donor atom (sulfur) and hard donor atoms (nitrogen) makes these ligands particularly interesting for coordination with a variety of metal ions. researchgate.netnih.gov

The this compound ligand typically acts as a bidentate or tridentate ligand. The most common coordination mode involves the sulfur atom of the sulfanyl (B85325) group and a nitrogen atom from the triazole ring, forming a stable five-membered chelate ring. researchgate.netuobaghdad.edu.iq

Research on analogous compounds has identified several coordination geometries:

Octahedral Geometry: In complexes with metals like Cd(II) and Sn(II), a six-coordinate octahedral geometry is often observed. uobaghdad.edu.iq This arrangement typically involves two ligand molecules coordinating to the central metal ion.

Tetrahedral Geometry: For some divalent metal ions such as Ni(II), Zn(II), and Cd(II), a tetrahedral geometry is adopted. nih.govnih.gov

Square Planar Geometry: Copper(II) complexes with similar triazole ligands have been reported to exhibit a square planar structure. nih.govnih.gov

Pentagonal Bipyramidal Geometry: In a complex with Zr(IV), a seven-coordinate pentagonal bipyramidal geometry was identified, showcasing the ligand's ability to accommodate higher coordination numbers. uobaghdad.edu.iq

Distorted Tetrahedral Geometry: Dinuclear copper(I) complexes have been synthesized where the Cu(I) atoms display a distorted tetrahedral coordination sphere. researchgate.net

The bonding often involves the deprotonated sulfanyl group, which acts as a thiolato ligand, and one of the adjacent nitrogen atoms of the triazole ring. The phenolic hydroxyl group can also participate in coordination, especially in the formation of polynuclear complexes or extended networks, by acting as a bridging ligand between metal centers.

Table 1: Coordination Geometries of Metal Complexes with Analogous 1,2,4-Triazole Ligands

Metal IonCoordination GeometryLigand System ExampleReference
Cd(II)Octahedral4-(((3-mercapto-5-phenyl-4H-1,2,4-triazole-4-yl)imino)methyl)-2-methoxyphenol uobaghdad.edu.iq
Sn(II)Octahedral4-(((3-mercapto-5-phenyl-4H-1,2,4-triazole-4-yl)imino)methyl)-2-methoxyphenol uobaghdad.edu.iq
Zr(IV)Pentagonal Bipyramidal4-(((3-mercapto-5-phenyl-4H-1,2,4-triazole-4-yl)imino)methyl)-2-methoxyphenol uobaghdad.edu.iq
Ni(II)Tetrahedral4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol nih.govnih.gov
Cu(II)Square Planar4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol nih.govnih.gov
Fe(II)Pseudo-octahedral2-[5-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-ato]-6-(1H-pyrazol-1-yl)pyridine nih.gov
Cu(I)Distorted Tetrahedral3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine researchgate.net

The ability of this compound to form extensive hydrogen bonding networks is a key feature in the construction of supramolecular architectures and metal-organic frameworks (MOFs). The phenol (B47542) -OH group is a potent hydrogen bond donor, while the nitrogen atoms of the triazole ring act as acceptors.

In the crystal structure of the analogous compound 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, molecules are linked by O—H···N hydrogen bonds, forming chains. researchgate.net These chains are further connected into layers through weaker C—H···N interactions. researchgate.net Aromatic π–π stacking between the triazole rings of adjacent layers then links these layers into a three-dimensional network. researchgate.net Similar interactions are observed in other related triazole structures, where C—H···π and other weak interactions contribute to the formation of a 3D network. mdpi.com

The combination of coordination bonds to the metal center and these directional intermolecular forces allows for the rational design of extended structures with specific topologies and potential applications in areas such as catalysis and materials science.

Electronic and Redox Properties of Metal Complexes

The electronic properties of metal complexes containing 1,2,4-triazole-based ligands are of significant interest. The ligand itself can be considered "redox non-innocent," meaning it can exist in multiple oxidation states. nih.gov This property, combined with a redox-active transition metal, can lead to complexes with rich electrochemical behavior. nih.gov

The electronic spectra of these complexes typically display bands arising from both ligand-based transitions (π→π* and n→π*) and charge-transfer transitions (ligand-to-metal or metal-to-ligand). The coordination of the ligand to a metal ion often results in a shift of these absorption bands.

The redox behavior of these complexes is influenced by both the metal and the ligand. Cyclic voltammetry studies on related systems can reveal reversible or irreversible redox processes. For instance, the metal center can undergo oxidation or reduction, or the ligand itself can be oxidized or reduced. nih.gov In some cases, the redox processes are centered on the ligand, highlighting its non-innocent character. nih.gov The ability to tune the electronic and redox properties by modifying the substituents on the triazole or phenyl rings makes these compounds promising candidates for applications in catalysis, sensing, and molecular electronics.

Mechanistic Research on Molecular Interactions of 3 5 Sulfanyl 4h 1,2,4 Triazol 3 Yl Phenol

Investigations into Antioxidant Mechanisms: Radical Scavenging and Electron Transfer Pathways

The antioxidant properties of 1,2,4-triazole (B32235) derivatives, particularly those bearing thiol and phenol (B47542) functional groups, are well-documented. These compounds are recognized for their capacity to neutralize free radicals, thereby mitigating oxidative stress. The primary mechanisms behind this activity are radical scavenging and electron transfer.

Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have demonstrated significant free radical scavenging activity. nih.govnih.gov For instance, studies on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown its effectiveness in scavenging stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov The process involves the donation of a hydrogen atom from the thiol (-SH) or amino (-NH2) group to the radical, thus stabilizing it. nih.gov The presence of the phenol group in 3-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol is expected to contribute significantly to its antioxidant potential through a similar hydrogen atom transfer mechanism from the hydroxyl (-OH) group.

The antiradical efficacy is often quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals. Comparative studies on related triazole-3-thiol derivatives have provided insights into their structure-activity relationships.

IC50 Values for Radical Scavenging Activity of 1,2,4-Triazole-3-thiol Derivatives

CompoundDPPH Radical Scavenging IC50 (M)ABTS•+ Radical Cation Scavenging IC50 (M)Reference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)1.3 × 10⁻³ ± 0.2 × 10⁻³4.7 × 10⁻⁵ ± 0.1 × 10⁻⁵ nih.gov
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)2.2 × 10⁻³ ± 0.1 × 10⁻³5.5 × 10⁻⁵ ± 0.2 × 10⁻⁵ nih.gov

Theoretical calculations using density functional theory (DFT) have further elucidated the antioxidant mechanism, indicating that the hydrogen atoms of the NH and NH2 groups are susceptible to nucleophilic attack, playing a crucial role in the scavenging process. nih.gov The interaction between these triazole derivatives and hydroperoxyl radicals (HOO•) predominantly occurs via a hydrogen atom transfer mechanism. nih.gov

Molecular Basis of Enzyme Interaction and Inhibition (e.g., tyrosinase, urease)

The structural features of this compound, namely the triazole ring, the sulfanyl (B85325) group, and the phenolic moiety, make it a promising candidate for enzyme inhibition. These functional groups can interact with the active sites of various enzymes, leading to modulation of their catalytic activity.

Binding Site Analysis and Interaction Dynamics

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis. nih.gov The inhibition of tyrosinase is a critical strategy in the development of agents for treating hyperpigmentation. nih.gov The active site of tyrosinase contains copper ions, which are crucial for its catalytic function. nih.gov Inhibitors often interact with these copper ions, disrupting the enzyme's activity. Phenolic compounds, due to their structural similarity to the natural substrate L-tyrosine, are a major class of tyrosinase inhibitors. mdpi.com The phenol group of this compound can chelate the copper ions in the active site of tyrosinase. Furthermore, the triazole ring can form hydrogen bonds and other non-covalent interactions with amino acid residues in the active site, stabilizing the enzyme-inhibitor complex. researchgate.net

Urease: Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335). nih.gov Its inhibition is a therapeutic target for diseases caused by urease-producing bacteria. nih.gov The active site of urease contains two nickel ions. researchgate.net The sulfanyl group (-SH) of this compound is a key functional group for urease inhibition. It can interact with the nickel ions in the active site, forming a coordination complex and thereby inactivating the enzyme. researchgate.net Additionally, the triazole and phenol moieties can form hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues, further enhancing the inhibitory effect. researchgate.net

Mechanistic Studies of Inhibition Kinetics

The mode of enzyme inhibition provides valuable information about the interaction between the inhibitor and the enzyme. Kinetic studies are employed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). nih.gov

Tyrosinase: For tyrosinase inhibitors, kinetic analysis often reveals a competitive or mixed-type inhibition mechanism. mdpi.com A competitive inhibitor binds to the active site of the free enzyme, preventing the substrate from binding. A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The type of inhibition depends on the specific interactions between the inhibitor and the enzyme.

Urease: Studies on 1,2,4-triazole derivatives as urease inhibitors have often shown a competitive mode of inhibition. nih.govnih.gov For example, a series of nih.govuniv-batna2.dzmdpi.comtriazolo[3,4-b] nih.govmdpi.comresearchgate.netthiadiazole derivatives were found to be competitive inhibitors of urease, with IC50 values in the micromolar range. nih.gov This indicates that these inhibitors compete with urea for binding to the active site of the enzyme. nih.gov

Urease Inhibition Data for nih.govuniv-batna2.dzmdpi.comtriazolo[3,4-b] nih.govmdpi.comresearchgate.netthiadiazole Derivatives

CompoundUrease Inhibition IC50 (µM)Type of InhibitionReference
Derivative 6a0.87 ± 0.09Competitive nih.gov
Thiourea (Standard)22.54 ± 2.34- nih.gov

Fundamental Studies on Corrosion Inhibition Mechanisms: Adsorption Processes on Metal Surfaces

The ability of this compound and related compounds to inhibit the corrosion of metals, particularly steel in acidic environments, is attributed to their adsorption onto the metal surface. nih.govuniv-batna2.dzmdpi.comresearchgate.netnih.gov This adsorption forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. nih.govmdpi.com

The adsorption process can be either physical (physisorption) or chemical (chemisorption). Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. Chemisorption involves the formation of coordinate bonds between the heteroatoms (N, S, O) in the inhibitor molecule and the d-orbitals of the metal atoms. univ-batna2.dz

For 1,2,4-triazole-3-thiol derivatives, the presence of nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring, facilitates strong adsorption onto the metal surface. univ-batna2.dz The sulfanyl group, in particular, can form a strong coordinate bond with iron atoms on the steel surface. The phenol group can also contribute to the adsorption through its oxygen atom and π-electrons.

The effectiveness of these inhibitors increases with concentration, leading to a higher surface coverage. univ-batna2.dz Potentiodynamic polarization studies have shown that these compounds often act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. univ-batna2.dz

Corrosion Inhibition Efficiency of a 1,2,4-Triazole-3-thiol Derivative

InhibitorConcentration (mM)Inhibition Efficiency (%)MediumReference
5-(Phenyl)-4H-1,2,4-triazole-3-thiol0.591.60.5M H2SO4 univ-batna2.dz

Exploration of Non-Covalent Interactions and Supramolecular Assemblies

The unique structural features of this compound enable it to participate in various non-covalent interactions, leading to the formation of supramolecular assemblies. researchgate.net These interactions play a crucial role in its chemical behavior and biological activity.

The triazole ring, with its three nitrogen atoms, can act as both a hydrogen bond donor and acceptor. researchgate.net The phenol group is a strong hydrogen bond donor, while the sulfanyl group can also participate in hydrogen bonding. These hydrogen bonding capabilities allow the molecules to form extended networks in the solid state and to interact with biological macromolecules.

Future Research Trajectories and Theoretical Applications of 3 5 Sulfanyl 4h 1,2,4 Triazol 3 Yl Phenol Derivatives

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 1,2,4-triazole (B32235) derivatives has been an area of intense research. dergipark.org.tr Future efforts concerning 3-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol derivatives are expected to focus on the development of more efficient and environmentally benign synthetic methods. Traditional multi-step syntheses can be resource-intensive and generate significant waste. evitachem.com

The exploration of mechanochemistry, where mechanical force is used to drive chemical reactions, also presents a solvent-free and sustainable alternative for the synthesis of triazole systems. nih.gov

Table 1: Potential Sustainable Synthetic Methodologies for this compound Derivatives

MethodologyAdvantagesPotential Application
Microwave-Assisted SynthesisReduced reaction times, higher yields, increased purityRapid and efficient synthesis of a library of derivatives. tandfonline.com
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved mass transferFacilitating reactions involving solid reactants or catalysts. nih.gov
Green CatalystsUse of non-toxic and recyclable catalysts (e.g., copper nanoparticles)Minimizing heavy metal contamination and waste. nih.gov
Solvent-Free ReactionsReduced environmental impact, simplified work-upEnvironmentally friendly synthesis through mechanochemical methods. rsc.org
One-Pot SynthesesIncreased efficiency, reduced wasteStreamlining the synthesis process by combining multiple steps. frontiersin.org

Advanced Computational Prediction and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and behavior of molecules. nih.govdnu.dp.ua For derivatives of this compound, DFT calculations can provide valuable insights into their electronic structure, reactivity, and potential applications.

By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the electronic and optical properties of novel derivatives. nih.gov This is crucial for designing materials with specific functionalities, such as those for nonlinear optics (NLO) or electronic sensors. researchgate.net Time-dependent DFT (TD-DFT) calculations can further simulate UV-Vis spectra, aiding in the design of chromophores and photosensitizers. nih.gov

Molecular docking studies can be employed to predict the binding affinity of these derivatives with biological targets, guiding the design of new therapeutic agents. nih.govacs.org These in silico methods can significantly accelerate the discovery process by prioritizing the synthesis of compounds with the most promising predicted activities. nih.gov

Table 2: Key Parameters from DFT Calculations and Their Significance

ParameterSignificanceApplication in Material Design
HOMO-LUMO Energy GapIndicates chemical reactivity and electronic excitability. dnu.dp.uaDesigning molecules with tailored electronic properties for sensors and NLO materials.
Molecular Electrostatic Potential (MEP)Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack.Understanding intermolecular interactions and designing ligands for coordination chemistry.
Vibrational Frequencies (IR/Raman)Correlates theoretical structures with experimental data. dnu.dp.uaConfirming the synthesis of desired compounds and studying their structural properties.
Non-Linear Optical (NLO) PropertiesPredicts the potential of a molecule for applications in photonics and optical devices. researchgate.netScreening for promising NLO materials.

Exploration of New Ligand Architectures for Coordination Chemistry

The 1,2,4-triazole ring system is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions. mdpi.com The presence of the sulfanyl (B85325) and phenol (B47542) groups in this compound provides additional coordination sites, making its derivatives highly versatile ligands.

Future research will likely focus on designing and synthesizing novel ligand architectures based on this scaffold. By modifying the substituents on the phenol and triazole rings, it is possible to fine-tune the steric and electronic properties of the ligand, thereby influencing the geometry and reactivity of the resulting metal complexes. The sulfanyl group can also be a key player in coordination, particularly with soft metal ions.

These tailored ligands can be used to construct coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, catalytic, or porous properties. The exploration of multidentate ligands derived from this scaffold could lead to the formation of polynuclear complexes with unique structural motifs and functionalities.

Elucidation of Broader Mechanistic Principles in Chemical and Biological Systems

Understanding the reaction mechanisms of this compound derivatives is crucial for optimizing their synthesis and predicting their behavior in various systems. Future research should aim to elucidate the detailed mechanistic pathways of their formation and subsequent reactions. For example, understanding the regioselectivity of cycloaddition reactions is key to controlling the final product structure. acs.org

In the context of biological applications, elucidating the mechanism of action is paramount. For instance, if a derivative shows antimicrobial activity, it is important to identify its molecular target and the biochemical pathways it disrupts. nih.govnih.gov This knowledge is essential for rational drug design and for overcoming potential resistance mechanisms. A combination of experimental techniques and computational modeling can provide a comprehensive understanding of these mechanistic principles.

Integration into Advanced Materials Science (e.g., NLO materials, sensors, catalysts)

The unique combination of functional groups in this compound derivatives makes them attractive candidates for a variety of advanced materials.

Nonlinear Optical (NLO) Materials: The extended π-system and the presence of donor (phenol) and acceptor groups can lead to significant second-order NLO responses. mdpi.com Theoretical calculations can guide the design of derivatives with enhanced hyperpolarizability. researchgate.net

Sensors: The phenol and sulfanyl groups can act as binding sites for specific analytes, such as metal ions or anions. sci-hub.senanobioletters.com Upon binding, a change in the electronic properties of the molecule could lead to a detectable colorimetric or fluorescent response. nanobioletters.com Ferrocenyl-triazole complexes have shown promise in the electrochemical sensing of heavy metal cations. rsc.org

Catalysts: Metal complexes of these triazole derivatives could exhibit catalytic activity in a range of organic transformations. The tunability of the ligand allows for the optimization of the catalyst's performance. Triazoles have been explored as catalysts in various reactions. lifechemicals.com

Table 3: Potential Applications of this compound Derivatives in Advanced Materials

Application AreaKey Molecular FeaturesFuture Research Focus
NLO MaterialsExtended π-conjugation, donor-acceptor character. researchgate.netmdpi.comSynthesis and characterization of derivatives with large second-order hyperpolarizabilities.
Chemical SensorsPresence of binding sites (phenol, sulfanyl, triazole nitrogens). sci-hub.senanobioletters.comDevelopment of selective and sensitive colorimetric and fluorescent sensors for environmental and biological monitoring.
CatalysisAbility to form stable metal complexes with tunable properties. lifechemicals.comDesign of novel catalysts for organic synthesis and industrial processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiocarbazides or thiosemicarbazides with substituted phenols under acidic conditions. For example, microwave-assisted synthesis (60–80°C, 30–60 min) improves reaction efficiency and reduces byproducts compared to conventional heating . Optimization requires monitoring pH (e.g., HCl catalysis) and stoichiometric ratios of precursors using TLC or HPLC. Post-synthesis purification via recrystallization (ethanol/water mixtures) enhances purity (>95% by elemental analysis) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Assign tautomeric forms (e.g., thione-thiol equilibrium) by observing chemical shifts at δ 13–14 ppm for -SH protons and δ 160–170 ppm for triazole carbons .
  • LC-MS : Confirm molecular ion peaks ([M+H]+) with m/z matching theoretical values (e.g., C₉H₈N₃OS: 218.04 g/mol) and assess purity .
  • FT-IR : Identify S-H stretches (2500–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

Q. How does tautomerism affect the compound’s reactivity, and what experimental approaches validate tautomeric equilibria?

  • Methodological Answer : The thione (N–C=S) and thiol (S–H) tautomers coexist in solution, influencing nucleophilic reactivity. X-ray crystallography (e.g., SHELXL refinement) confirms solid-state tautomerism, while variable-temperature NMR in DMSO-d₆ tracks equilibrium shifts. DFT calculations (B3LYP/6-311++G**) predict energetically favorable tautomers, validated by experimental spectral data .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s electronic properties and pharmacological interactions?

  • Methodological Answer :

  • DFT : Optimize geometry at the B3LYP/6-311G++(d,p) level to calculate HOMO-LUMO gaps (e.g., ~4.2 eV for antioxidant activity) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2, EGFR kinases). Set grid parameters to 25 ų around active sites, and validate docking poses with MD simulations (100 ns, AMBER) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Methodological Answer : Disorder in the triazole-thiol moiety and solvent inclusion (e.g., water in lattice) complicate refinement. Strategies include:

  • TWINABS for handling twinned data.
  • SHELXL : Apply ISOR/SADI restraints to stabilize anisotropic displacement parameters .
  • PLATON/SQUEEZE : Model solvent-accessible voids to improve R-factors (<0.05) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the phenyl ring to enhance antimicrobial activity. Monitor logP via HPLC (C18 column) to balance hydrophobicity .
  • Biological Assays : Test derivatives against Gram-positive bacteria (MIC: 2–8 µg/mL) and cancer cell lines (IC₅₀: 10–50 µM) using MTT assays. Corrogate activity with ADMET predictions (SwissADME) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.